Progabide acid

描述

Progabide acid is a derivative of progabide, a compound known for its therapeutic applications, particularly in the treatment of epilepsy. Progabide itself is an analogue and prodrug of gamma-aminobutyric acid (GABA), which acts as an agonist for GABA receptors, including GABA A, GABA B, and GABA A-ρ receptors . This compound retains many of these properties, making it a subject of interest in both clinical and research settings.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of progabide acid involves several steps, starting from the basic chemical structure of progabide. The process typically includes the following steps:

Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including halogenation and nitration.

Hydrolysis: The intermediate is then subjected to hydrolysis under controlled conditions to yield this compound.

Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .

化学反应分析

Types of Reactions: Progabide acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products:

科学研究应用

Epilepsy Treatment

Progabide is primarily indicated for epilepsy management. Clinical trials have demonstrated its efficacy as an adjunct therapy for patients with therapy-resistant epilepsy.

- Study Findings : A double-blind crossover trial involving 20 patients showed that 14 out of 15 participants experienced a reduction in seizure frequency during treatment with progabide compared to placebo, with reductions ranging from 45% to 97% in some cases .

| Study | Participants | Treatment Duration | Seizure Reduction (%) |

|---|---|---|---|

| 15 | 6 weeks | 45-97 | |

| 20 | 6 weeks | Significant reduction observed |

Management of Spasticity

Progabide has been evaluated for its effectiveness in treating spasticity associated with multiple sclerosis.

- Study Findings : In a randomized controlled trial, patients receiving progabide reported reduced spasticity without increased motor weakness. However, adverse events were noted, including elevated liver enzymes .

Antidepressant Potential

Recent case studies suggest that progabide may offer antidepressant effects in patients unresponsive to traditional therapies.

- Case Study : A report highlighted a patient with major depressive disorder who responded positively to progabide treatment, indicating its potential as an alternative antidepressant therapy .

Investigations in Other Disorders

Progabide has been explored for various other conditions:

- Parkinson's Disease : It has shown mixed results, sometimes exacerbating symptoms while alleviating dyskinesia .

- Anxiety Disorders : Limited studies suggest potential benefits but lack robust clinical evidence .

Pharmacological Profile

The pharmacokinetics of progabide indicate good absorption and significant plasma protein binding (95%). Its half-life is approximately four hours, necessitating multiple daily doses for sustained therapeutic effects .

| Parameter | Value |

|---|---|

| Bioavailability | 60% |

| Protein Binding | 95% |

| Half-life | 4 hours |

| Metabolism | Hepatic |

Adverse Effects and Considerations

While progabide shows promise across various applications, it is associated with several adverse effects. Commonly reported side effects include somnolence, tremors, and gastrointestinal disturbances. Serious adverse events have also been documented, particularly concerning liver function .

作用机制

Progabide acid exerts its effects by binding to GABA receptors, specifically GABA A and GABA B receptors, located on the terminals of primary afferent fibers. This binding increases the affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane and an increase in presynaptic inhibition. Additionally, activation of GABA B receptors retards the influx of calcium ions into the terminals, reducing the evoked release of excitatory amino acids and other neurotransmitters .

相似化合物的比较

Progabide acid is unique in its dual action on both GABA A and GABA B receptors, which distinguishes it from other similar compounds. Some similar compounds include:

Vigabatrin: An irreversible inhibitor of GABA transaminase, increasing GABA levels in the brain.

Gabapentin: A GABA analogue that does not directly interact with GABA receptors but modulates the release of neurotransmitters.

Tiagabine: A selective GABA reuptake inhibitor, increasing the availability of GABA in the synaptic cleft.

This compound’s unique mechanism of action and its broad range of applications make it a valuable compound in both research and clinical settings.

生物活性

Progabide acid, a derivative of γ-aminobutyric acid (GABA), has garnered attention for its potential therapeutic applications, particularly in the management of epilepsy and various neurological disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and relevant case studies.

Progabide acts primarily as an agonist for both GABAA and GABAB receptors, which are critical in the modulation of neurotransmission in the central nervous system. The activation of these receptors leads to:

- Increased Chloride Ion Flux : Binding to GABAA receptors enhances the affinity for GABA, resulting in increased chloride ion influx, which promotes presynaptic inhibition and reduces neuronal excitability.

- Calcium Ion Regulation : Activation of GABAB receptors inhibits calcium ion influx, thereby decreasing the release of excitatory neurotransmitters such as glutamate and aspartate .

Pharmacokinetics

The pharmacokinetic profile of progabide includes:

- Bioavailability : Approximately 60%

- Protein Binding : About 95%

- Metabolism : Primarily hepatic

- Half-life : Approximately 4 hours .

Epilepsy Treatment

Progabide has been investigated extensively for its efficacy in treating various forms of epilepsy. A double-blind crossover trial involving 20 patients with therapy-resistant epilepsy indicated that:

- Seizure Reduction : 12 out of 20 patients showed improvement with progabide compared to only 2 with placebo, achieving a significant reduction in seizure frequency (p < 0.01) during the treatment phase .

- Adverse Effects : Side effects were generally mild, including somnolence and tremors, with no significant alterations in laboratory test results .

Other Neurological Disorders

Beyond epilepsy, progabide has been explored for other conditions:

- Parkinson's Disease : Studies indicated that progabide could modulate dopaminergic activity, potentially improving symptoms but also complicating L-dopa dyskinesia management .

- Psychiatric Disorders : Although it showed some promise in improving social responsiveness in schizoaffective disorders, it lacked efficacy as an antipsychotic agent .

Anticonvulsant Effects in Animal Models

Research conducted on rats demonstrated that progabide effectively suppressed generalized tonic-clonic seizures across different developmental stages:

- In young rats (7-18 days old), significant suppression of tonic phases was observed at doses ranging from 12.5 to 150 mg/kg.

- In adult rats, while the anticonvulsant effect was noted, it was less pronounced compared to younger subjects .

Summary of Findings

| Aspect | Details |

|---|---|

| Mechanism of Action | Agonist for GABAA and GABAB receptors |

| Bioavailability | 60% |

| Protein Binding | 95% |

| Half-life | 4 hours |

| Clinical Efficacy | Significant seizure reduction in epilepsy |

| Adverse Effects | Mild (somnolence, tremors) |

| Other Investigated Uses | Parkinson's disease, psychiatric disorders |

属性

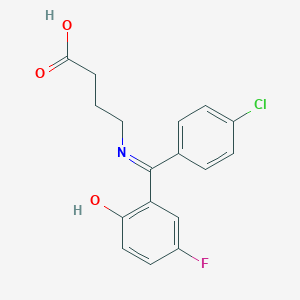

IUPAC Name |

4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO3/c18-12-5-3-11(4-6-12)17(20-9-1-2-16(22)23)14-10-13(19)7-8-15(14)21/h3-8,10,21H,1-2,9H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAXPPHKWFOGGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NCCCC(=O)O)C2=C(C=CC(=C2)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045742 | |

| Record name | Progabide acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62665-97-8 | |

| Record name | Progabide acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062665978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Progabide acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROGABIDE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74JC6VM0KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。